molecular formula C16H13FN2O4S2 B11265107 Methyl 4-fluoro-3-[(pyridin-2-ylmethyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 4-fluoro-3-[(pyridin-2-ylmethyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11265107
M. Wt: 380.4 g/mol
InChI Key: HPWIAADDYNNLJE-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-{[(pyridin-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a sulfamoyl group attached to the benzothiophene core. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-3-{[(pyridin-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and ethyl 2-bromoacetate under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a palladium catalyst.

    Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.

    Esterification: Finally, the carboxylic acid group can be esterified using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-{[(pyridin-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophenes.

Scientific Research Applications

Methyl 4-fluoro-3-{[(pyridin-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: Used as a probe to study biological pathways and interactions.

    Chemical Biology: Employed in the design of chemical probes for target identification and validation.

    Industrial Applications: Potential use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-{[(pyridin-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it may bind to and inhibit the activity of kinases or proteases, leading to the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-3-{[(pyridin-2-yl)methyl]amino}-1-benzothiophene-2-carboxylate
  • Methyl 4-chloro-3-{[(pyridin-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate
  • Methyl 4-fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 4-fluoro-3-{[(pyridin-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorine atom and the sulfamoyl group can significantly influence its pharmacokinetic properties and binding affinity to molecular targets.

Properties

Molecular Formula

C16H13FN2O4S2

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 4-fluoro-3-(pyridin-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C16H13FN2O4S2/c1-23-16(20)14-15(13-11(17)6-4-7-12(13)24-14)25(21,22)19-9-10-5-2-3-8-18-10/h2-8,19H,9H2,1H3

InChI Key

HPWIAADDYNNLJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NCC3=CC=CC=N3

Origin of Product

United States

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